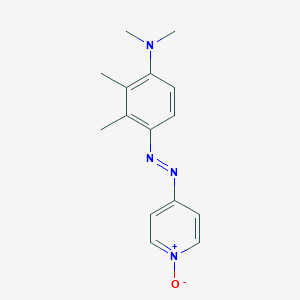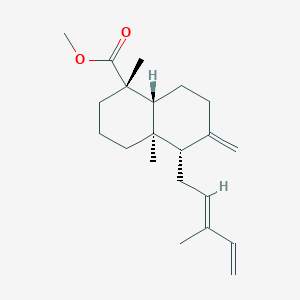
Methyl trans-communate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-communate: is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired structure. The synthesis involves multiple steps, including epoxidation and selective degradation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl trans-communate undergoes various chemical reactions, including:
Oxidation: Epoxidation using m-chloroperoxybenzoic acid (mCPBA) to form epoxides.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Substitution reactions involving halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: mCPBA for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids.
Substitution: Methyl iodide for methylation reactions.
Major Products:
Epoxides: Formed from the epoxidation of double bonds.
Alcohols: Resulting from the reduction of carboxylic acids.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl trans-communate is used as a chiral building block for the synthesis of bioactive natural products, including quassinoids, abietane antioxidants, and ambrox .
Biology: It has been studied for its antibacterial, antitumoral, and hypolipidemic activities .
Industry: Used in the synthesis of perfume fixatives and herbicides .
Mechanism of Action
The mechanism of action of Methyl trans-communate involves its interaction with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes . Its antitumoral effects could be related to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl trans-Communate: Another derivative of communic acids with similar biological activities.
Mirceo Communic Acid: A regioisomer of communic acids with different double bond positions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity in chemical reactions .
Properties
CAS No. |
15798-13-7 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


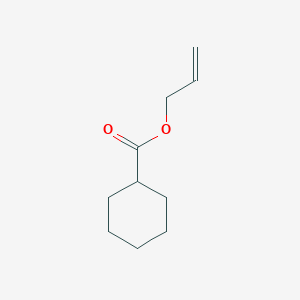
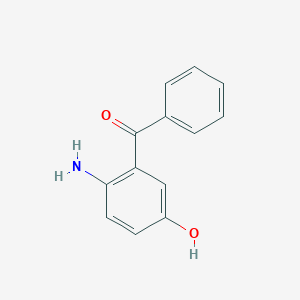
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
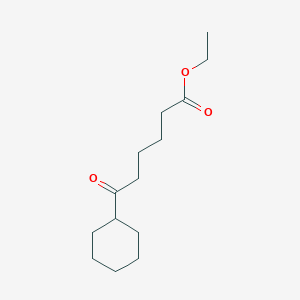
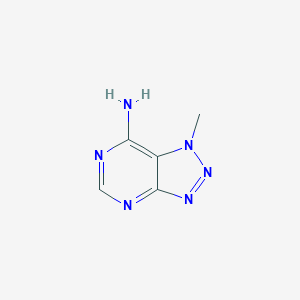
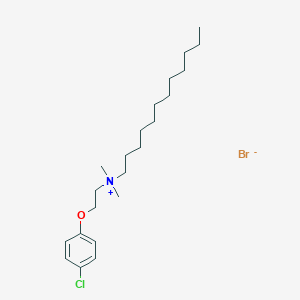
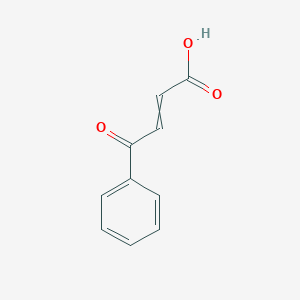
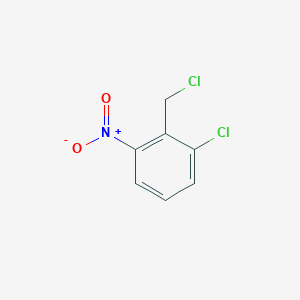
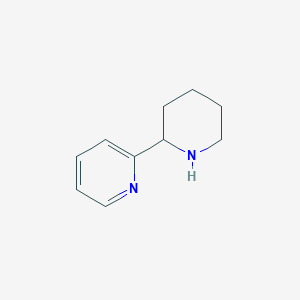
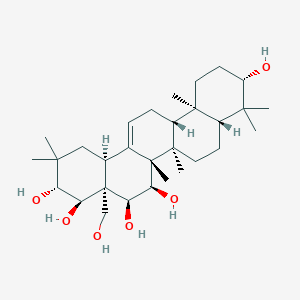
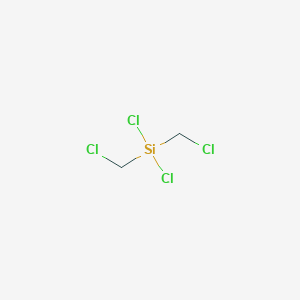
![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)

